molecular formula C12H15N3O2S B12035242 methyl 4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]benzoate

methyl 4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]benzoate

Cat. No.: B12035242
M. Wt: 265.33 g/mol
InChI Key: DSZQSXUZLPJHIG-RIYZIHGNSA-N
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Description

Methyl 4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a hydrazinylidene group, and an ethylcarbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]benzoate typically involves the reaction of methyl 4-formylbenzoate with ethylcarbamothioylhydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to the formation of simpler derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which methyl 4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]benzoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with a similar benzoate structure.

    Ethyl benzoate: Another ester with a similar functional group but different alkyl chain.

    Methyl 4-(bromomethyl)benzoate: A related compound with a bromomethyl group instead of the ethylcarbamothioylhydrazinylidene group.

Uniqueness

Methyl 4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

methyl 4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]benzoate

InChI

InChI=1S/C12H15N3O2S/c1-3-13-12(18)15-14-8-9-4-6-10(7-5-9)11(16)17-2/h4-8H,3H2,1-2H3,(H2,13,15,18)/b14-8+

InChI Key

DSZQSXUZLPJHIG-RIYZIHGNSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC=C(C=C1)C(=O)OC

Canonical SMILES

CCNC(=S)NN=CC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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